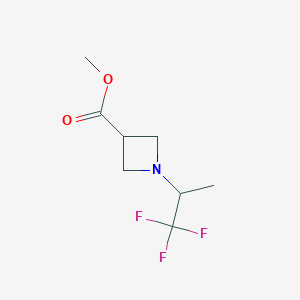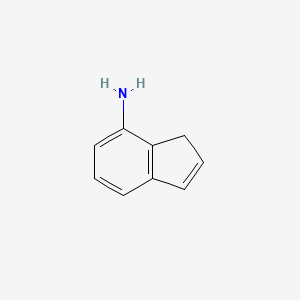![molecular formula C6H15NO2 B3231156 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol CAS No. 1314909-42-6](/img/structure/B3231156.png)
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol
概要
説明
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H15NO2. It is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH). This compound is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Similar compounds are often used in the formation of derivatives for gas chromatography analysis .
Biochemical Pathways
It’s worth noting that similar compounds are often used as absorbents for acidic gases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H9NO+C2H4O→C6H15NO2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted compounds.
科学的研究の応用
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
類似化合物との比較
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the ethoxy group.
2-Amino-2-methyl-1-propanol: Similar structure but with different functional group positioning.
2-Hydroxyisobutylamine: Similar structure but with different functional groups.
Uniqueness
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This makes it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,5-7)9-4-3-8/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTTZFAXTLTTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9-benzyl-3-(4-methoxybenzyl)-3,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3231086.png)





![4,7-Diazaspiro[2.5]octane hydrochloride](/img/structure/B3231124.png)

![2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-](/img/structure/B3231135.png)





